1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
Description
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is a halogenated aromatic hydroxyketone with a molecular formula of C₁₁H₁₂BrFO₂ and an approximate molecular weight of 274.9 g/mol. This compound features a 3-methylbutan-1-one moiety attached to a substituted phenyl ring bearing bromine (3-position), fluorine (5-position), and hydroxyl (2-position) groups. Its structural complexity and halogen substituents make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly where electronic modulation or bioactivity is desired .
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12BrFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3 |
InChI Key |
YPZGHXZQFXXHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=CC(=C1)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination and fluorination of a hydroxyphenyl precursor. The reaction conditions often require specific temperatures and pH levels to ensure the correct substitution of bromine and fluorine atoms on the phenyl ring. For example, the aqueous extract can be cooled to 10-15°C and adjusted to pH 6.8-7.2 with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as filtration, washing with solvents like petroleum ether, and drying under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one and related compounds:
Structural and Electronic Comparisons
- Halogen Effects: Bromine and fluorine substituents on the phenyl ring increase molecular weight and polarizability compared to non-halogenated analogs (e.g., 1-(2-hydroxyphenyl)-3-methylbutan-1-one). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, while fluorine’s small size improves metabolic stability .
- Ketone Chain Length: Shorter chains (e.g., 3-methylbutanone vs.
- Hydroxyl Group : The 2-hydroxyl group enables hydrogen bonding, influencing solubility and interaction with biological targets .
Biological Activity
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by its unique structural features, including a bromine and fluorine substitution on a phenolic ring, along with a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in areas such as antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 295.53 g/mol. The presence of the hydroxy group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrFO2 |
| Molecular Weight | 295.53 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogen substituents (bromine and fluorine) may influence its binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxyl group contributes to its potential as a radical scavenger, enhancing its antioxidant properties.
Anticancer Activity
Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have shown significant inhibition of cell proliferation in leukemia and other cancer models. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that this compound may exhibit comparable effects.
Case Studies
- Oxidative Stress Protection : A related study explored a compound with structural similarities that protected PC12 cells from oxidative stress via the Nrf2 pathway. This indicates a potential for neuroprotective effects in similar compounds, suggesting that this compound could also offer protective benefits in neurodegenerative conditions .
- Cytotoxicity Against Cancer Cells : A series of haloethyl phosphoramidate analogues demonstrated potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This highlights the potential for halogenated compounds to exert significant anticancer effects .
Research Findings
While specific data on this compound remains sparse, existing literature suggests promising biological activities associated with similar halogenated phenolic compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
